西替利嗪 N-氧化物

描述

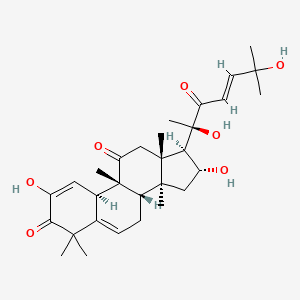

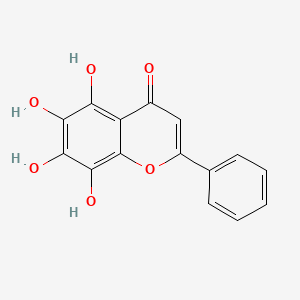

西替利嗪 N-氧化物是西替利嗪的衍生物,西替利嗪是一种常用的抗组胺药,用于治疗过敏症状。 西替利嗪 N-氧化物是通过西替利嗪氧化形成的,以其在各种制剂中西替利嗪降解过程中的作用而闻名

科学研究应用

作用机制

西替利嗪 N-氧化物的作用机制与西替利嗪的作用机制密切相关。 西替利嗪是一种选择性组胺 H1 受体拮抗剂,这意味着它能阻断组胺的作用,组胺是一种在体内引起过敏症状的物质 。 西替利嗪 N-氧化物作为氧化产物,可能表现出与组胺受体的类似相互作用,尽管其确切的作用机制需要进一步研究 。

类似化合物:

西替利嗪: 母体化合物,广泛用作抗组胺药.

左西替利嗪: 西替利嗪的对映异构体,以其更高的效力更少的副作用而闻名.

独特性: 西替利嗪 N-氧化物因其通过西替利嗪氧化而形成而独一无二。该化合物是各种制剂中西替利嗪稳定性和降解的标志。 其独特的化学结构和性质使其成为科学研究中宝贵的参考标准 。

生化分析

Biochemical Properties

Cetirizine N-oxide plays a significant role in biochemical reactions, particularly in the context of oxidative stress. It interacts with various enzymes and proteins, including flavin-containing monooxygenase (FMO), which catalyzes the N-oxidation of tertiary alkylamino moieties. The interaction between Cetirizine N-oxide and FMO is crucial for its formation and subsequent biochemical activity. Additionally, Cetirizine N-oxide may interact with other biomolecules, such as peroxyl radicals, which are involved in its oxidative degradation process .

Cellular Effects

Cetirizine N-oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and degradation of cetirizine in polyethylene glycol (PEG)-containing formulations, leading to changes in cellular function. The formation of Cetirizine N-oxide can impact cell signaling pathways by altering the redox state of cells, which in turn affects gene expression and cellular metabolism . These changes can have downstream effects on cell function, including modulation of inflammatory responses and oxidative stress.

Molecular Mechanism

The molecular mechanism of Cetirizine N-oxide involves its interaction with biomolecules through oxidative processes. Cetirizine N-oxide is formed via the selective oxidation of cetirizine, often facilitated by hydrogen peroxide and sodium percarbonate. This oxidation process leads to the formation of reactive intermediates, such as peroxyl radicals, which further react with cetirizine to produce Cetirizine N-oxide . The binding interactions of Cetirizine N-oxide with enzymes like FMO play a crucial role in its molecular mechanism, influencing enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cetirizine N-oxide change over time, particularly in terms of stability and degradation. Studies have shown that Cetirizine N-oxide is more stable at pH 4.5 and 6.5, with minimal formation observed at these pH levels during prolonged exposure . Higher levels of Cetirizine N-oxide formation are observed at pH levels greater than 7. The stability and degradation of Cetirizine N-oxide are influenced by the presence of reactive peroxide intermediates, which can lead to long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Cetirizine N-oxide vary with different dosages in animal models. At lower dosages, Cetirizine N-oxide may exhibit minimal adverse effects, while higher dosages can lead to toxic or adverse effects. Studies have shown that the antihistamine activity of cetirizine, and by extension Cetirizine N-oxide, can be observed in various animal models

Metabolic Pathways

Cetirizine N-oxide is involved in several metabolic pathways, including N-oxidation and N-dealkylation. The metabolism of Cetirizine N-oxide is primarily facilitated by enzymes such as FMO, which catalyze the oxidative N-oxidation of tertiary alkylamino moieties . This metabolic pathway plays a crucial role in the formation and subsequent degradation of Cetirizine N-oxide. Additionally, the presence of reactive intermediates, such as peroxyl radicals, can influence the metabolic flux and metabolite levels of Cetirizine N-oxide.

Transport and Distribution

The transport and distribution of Cetirizine N-oxide within cells and tissues are influenced by various factors, including transporters and binding proteins. Cetirizine N-oxide is transported across cellular membranes and distributed within different tissues, where it can accumulate and exert its effects . The interaction of Cetirizine N-oxide with transporters and binding proteins plays a crucial role in its localization and accumulation within specific cellular compartments.

Subcellular Localization

Cetirizine N-oxide exhibits specific subcellular localization, which can influence its activity and function. The compound is often localized within cellular compartments such as peroxisomes, where it is involved in oxidative processes . The subcellular localization of Cetirizine N-oxide is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells. This localization is essential for the compound’s biochemical activity and its role in cellular processes.

准备方法

合成路线和反应条件: 西替利嗪 N-氧化物可以通过西替利嗪的选择性氧化合成。该过程中常用的氧化剂包括过氧化氢和过碳酸钠。 反应通常在水性介质中进行,有时会加入催化剂,如钨酸钠或三氧化钼 。

工业生产方法: 虽然西替利嗪 N-氧化物的具体工业生产方法没有详细记载,但该过程通常涉及在优化条件下对西替利嗪进行受控氧化,以确保高产率和纯度。 然后使用高效液相色谱 (HPLC) 和液相色谱-质谱联用 (LC-MS/MS) 等技术纯化反应混合物 。

化学反应分析

反应类型: 西替利嗪 N-氧化物主要进行氧化反应。 氧化过程涉及在西替利嗪哌嗪环的氮原子上添加一个氧原子,形成 N-氧化物衍生物 。

常见试剂和条件:

氧化剂: 过氧化氢,过碳酸钠

催化剂: 钨酸钠,三氧化钼

溶剂: 水性介质,乙酸

主要产物: 氧化反应的主要产物是西替利嗪 N-氧化物。 该化合物可以使用核磁共振 (NMR) 光谱等技术进一步分析和表征 。

相似化合物的比较

Cetirizine: The parent compound, widely used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine, known for its higher potency and fewer side effects.

Hydroxyzine: A precursor to cetirizine, used for its sedative and anti-anxiety effects.

Uniqueness: Cetirizine N-oxide is unique due to its formation through the oxidation of cetirizine. This compound serves as a marker for the stability and degradation of cetirizine in various formulations. Its distinct chemical structure and properties make it a valuable reference standard in scientific research .

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDOUUOLLFEMJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891484 | |

| Record name | Cetirizine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-80-8 | |

| Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetirizine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETIRIZINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU9Z3NRN9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How is cetirizine N-oxide formed and what are its characteristics?

A1: Cetirizine N-oxide is a product of cetirizine hydrochloride oxidation. Research has primarily focused on the kinetics and mechanism of this oxidation process using potassium permanganate (MnO₄-) in an acidic medium []. This reaction was found to be first order with respect to both potassium permanganate and cetirizine hydrochloride concentrations, indicating a direct interaction between the two. The reaction rate increases with increasing pH, suggesting the involvement of the conjugate base of cetirizine hydrochloride in the rate-determining step [].

Q2: What analytical techniques are employed in studying cetirizine N-oxide formation?

A2: The study by Hassan et al. [] employed spectrophotometry to monitor the oxidation of cetirizine hydrochloride. This technique allows for the measurement of absorbance changes over time, providing insights into the reaction kinetics and helping determine the reaction order and rate constants. While this study elucidated the reaction mechanism, further research is needed to fully characterize cetirizine N-oxide, including its molecular formula, weight, and spectroscopic data.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。